![molecular formula C6H5FO2S B2459919 Methyl 4-fluorothiophene-3-carboxylate CAS No. 1784076-89-6](/img/structure/B2459919.png)
Methyl 4-fluorothiophene-3-carboxylate
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Description
“Methyl 4-fluorothiophene-3-carboxylate” is a chemical compound with the molecular formula C6H5FO2S . It has a molecular weight of 160.17 .
Molecular Structure Analysis
The InChI code for “Methyl 4-fluorothiophene-3-carboxylate” is1S/C6H5FO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 4-fluorothiophene-3-carboxylate” has a molecular weight of 160.17 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
- Anti-inflammatory Properties : Thiophene derivatives, including this compound, exhibit anti-inflammatory effects, making them promising candidates for drug development .
- Anticancer Activity : Research suggests that certain thiophene-based molecules possess anticancer properties, potentially inhibiting tumor growth .
- Antimicrobial Effects : The compound’s structure may contribute to antimicrobial activity, making it relevant in the fight against infectious diseases .
- Cardiovascular Health : Some thiophene derivatives, including “Methyl 4-fluorothiophene-3-carboxylate,” have shown anti-atherosclerotic and antihypertensive effects .
Material Science and Organic Electronics
Thiophene derivatives play a crucial role in material science and organic electronics:
- Organic Semiconductors : The thiophene ring system is fundamental in developing organic semiconductors, which find applications in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Corrosion Inhibitors : Thiophene derivatives are used as corrosion inhibitors in industrial chemistry and material science .
Synthesis Methods
Understanding the synthesis of thiophene derivatives is essential. Notable methods include:
properties
IUPAC Name |
methyl 4-fluorothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXIVLMZTCQQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluorothiophene-3-carboxylate | |
CAS RN |
1784076-89-6 |
Source
|
Record name | methyl 4-fluorothiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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